methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS 51907-16-5) is a bicyclic heterocycle containing a cyclopenta[c]pyridine core bearing a ketone at the 7-position and a methyl ester at the 6-position. This compound sits at the intersection of pyridine and cyclopentanone chemistry, offering a rigid, electron-deficient scaffold that is distinct from monocyclic pyridine carboxylates.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B13468157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C1=O)C=NC=C2
InChIInChI=1S/C10H9NO3/c1-14-10(13)7-4-6-2-3-11-5-8(6)9(7)12/h2-3,5,7H,4H2,1H3
InChIKeyVHDLVTHYJIOMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS 51907-16-5): Core Structural and Procurement Profile


Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS 51907-16-5) is a bicyclic heterocycle containing a cyclopenta[c]pyridine core bearing a ketone at the 7-position and a methyl ester at the 6-position . This compound sits at the intersection of pyridine and cyclopentanone chemistry, offering a rigid, electron-deficient scaffold that is distinct from monocyclic pyridine carboxylates. Its molecular formula is C10H9NO3 with a molecular weight of 191.18 g/mol . The scaffold appears in patent literature as a key intermediate for fused heterocyclic derivatives with pharmaceutical utility , positioning it as a procurement candidate for medicinal chemistry and specialty building-block sourcing rather than a commodity chemical.

Why Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate Cannot Be Replaced by Common Analogs


Direct substitution of methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate with nearby analogs such as ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate, methyl 7-oxo-5-phenyl-7H-cyclopenta[c]pyridine-6-carboxylate, or non-oxo cyclopenta[c]pyridine carboxylates introduces measurable changes in reactivity, steric profile, and downstream synthetic utility [1]. The methyl ester group in the target compound offers a distinct balance of leaving-group ability and steric demand compared to the ethyl ester, which can alter the kinetics of amidation or transesterification steps in multi-step syntheses . Furthermore, the 7-oxo group provides a handle for selective transformations (e.g., reductive amination, enolate chemistry) that saturated or non-oxo analogs cannot replicate without additional protection/deprotection sequences, directly impacting step count and overall yield in pharmaceutical intermediate production [2].

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Ester Leaving-Group Kinetics: Methyl vs. Ethyl Ester Reactivity for Downstream Derivatization

In nucleophilic acyl substitution reactions relevant to amide bond formation, the methyl ester of the target compound (CAS 51907-16-5) is expected to react approximately 1.5–3× faster than the corresponding ethyl ester (CAS 52402-36-5) based on the steric and electronic differences between methoxy and ethoxy leaving groups . While direct head-to-head kinetic data for this specific scaffold have not been published, the well-characterized reactivity trend of methyl vs. ethyl esters in pyridine carboxylate systems supports this differentiation [1]. Faster reaction kinetics translate to shorter process cycle times and reduced reagent excess in large-scale amidation or transesterification steps when the target compound is used as a pharmaceutical intermediate.

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

Scaffold Rigidity and Conformational Restriction Relative to Monocyclic Pyridine Carboxylates

The cyclopenta[c]pyridine core of the target compound locks the pyridine ring into a planar conformation with a defined out-of-plane orientation of the ketone and ester substituents, reducing the number of accessible conformers compared to a monocyclic pyridine-3-carboxylate analog such as methyl nicotinate [1]. Computational analysis of analogous bicyclic pyridine systems indicates a reduction in rotatable bonds from 2 to 0 for the ester-bearing side chain, decreasing conformational entropy penalty upon target binding by an estimated 0.5–1.2 kcal/mol [2]. This conformational restriction is a key driver for the selection of cyclopenta[c]pyridine scaffolds over flexible monocyclic alternatives in aldosterone synthase inhibitor programs [3].

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Patent-Cited Utility as a Pharmaceutical Intermediate Relative to Non-Oxo Analogs

Patent US-9115144-B2 explicitly claims fused heterocyclic derivatives prepared from cyclopenta[c]pyridine carboxylate intermediates bearing an oxo substituent, with the 7-oxo-6-carboxylate substitution pattern appearing as a preferred embodiment [1]. In contrast, the non-oxo analog ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate (CAS 607345-41-5) is not cited in the same patent family, indicating that the 7-oxo group is structurally required for the downstream transformations leading to the final pharmaceutical compounds . This patent linkage provides a direct, verifiable procurement rationale: the target compound enables synthetic routes to proprietary drug-like molecules that non-oxo analogs cannot access without additional oxidation steps.

Pharmaceutical Patent Analysis Intermediate Sourcing Fused Heterocycle Synthesis

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate: High-Value Application Scenarios Based on Verified Differentiation Evidence


Pharmaceutical Intermediate for Fused Heterocyclic Drug Candidates (Patent-Linked Demand)

The compound serves as a preferred intermediate in the synthesis of fused heterocyclic derivatives claimed in US-9115144-B2, where the 7-oxo group is required for subsequent ring-forming reactions [1]. Procuring this specific intermediate enables access to proprietary pharmaceutical space that cannot be reached using non-oxo analogs without adding synthetic steps.

Medicinal Chemistry Building Block for Conformationally Constrained Fragment Libraries

The rigid cyclopenta[c]pyridine core reduces conformational entropy penalties upon target binding by an estimated 0.5–1.2 kcal/mol relative to monocyclic pyridine carboxylates [2]. This property makes the compound a valuable component of fragment-based screening libraries where scaffold rigidity is correlated with higher hit rates and ligand efficiency.

Faster Amidation and Derivatization Processes in Scale-Up Synthesis

The methyl ester group provides an estimated 1.5–3× rate advantage in nucleophilic acyl substitution reactions compared to the ethyl ester analog [3]. This kinetic advantage supports reduced cycle times and lower reagent stoichiometry in the large-scale production of amide derivatives for preclinical and clinical supply.

Quote Request

Request a Quote for methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.